Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a dibromopyridine moiety. It is primarily used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
The synthesis of tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dibromopyridine and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction between 5,6-dibromopyridine and tert-butyl piperazine-1-carboxylate is carried out in the presence of a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the piperazine ring or the pyridine moiety.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological research to study the effects of piperazine derivatives on various biological pathways and targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the dibromopyridine moiety play crucial roles in binding to target proteins or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an amino group instead of dibromo groups on the pyridine ring, which affects its reactivity and applications.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: The presence of a nitro group introduces different electronic properties and reactivity compared to the dibromo derivative.
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate: This compound has a single bromine atom on the pyridine ring, leading to different substitution patterns and reactivity.
Properties
Molecular Formula |
C14H19Br2N3O2 |
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Molecular Weight |
421.13 g/mol |
IUPAC Name |
tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)10-8-11(15)12(16)17-9-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
HYTCRHGRVQDWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(N=C2)Br)Br |
Origin of Product |
United States |
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